molecular formula C27H22N4O4 B2815435 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251572-11-8

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2815435
CAS No.: 1251572-11-8
M. Wt: 466.497
InChI Key: FTNXENCHLRMROR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core, followed by the introduction of the ethoxyphenyl and oxadiazolyl groups. Common reagents used in these reactions include ethyl iodide, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-5-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 2-(4-chlorophenyl)-5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substitution pattern and the presence of both ethoxyphenyl and oxadiazolyl groups

Properties

CAS No.

1251572-11-8

Molecular Formula

C27H22N4O4

Molecular Weight

466.497

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-2-16-3-7-19(8-4-16)31-27(33)21-14-28-22-9-6-18(12-20(22)25(21)30-31)26(32)29-13-17-5-10-23-24(11-17)35-15-34-23/h3-12,14,30H,2,13,15H2,1H3,(H,29,32)

InChI Key

FTNXENCHLRMROR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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